

An In-Depth Technical Guide to Magnesium Laureth Sulfate (CAS 62755-21-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium laureth sulfate*

Cat. No.: B13765028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium laureth sulfate (MLES) is an anionic surfactant belonging to the alkyl ether sulfate family. It is the magnesium salt of ethoxylated lauryl alcohol. With the CAS number 62755-21-9, MLES is primarily utilized in the cosmetic and personal care industries as a cleansing and foaming agent.^{[1][2][3]} Its perceived milder properties compared to its sodium counterpart, sodium laureth sulfate (SLES), have led to its use in products designed for sensitive skin.^[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, experimental protocols for performance evaluation, and safety information for **Magnesium Laureth Sulfate**.

Chemical and Physical Properties

Magnesium laureth sulfate is a complex substance, typically a mixture of homologues with varying degrees of ethoxylation. Its general chemical structure consists of a hydrophobic dodecyl (lauryl) tail, a polar polyoxyethylene chain, and a sulfate group with a magnesium counterion.

Table 1: General Physicochemical Properties of **Magnesium Laureth Sulfate**

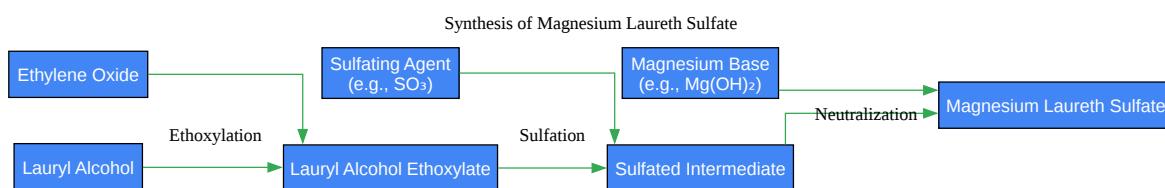
Property	Value	Reference
CAS Number	62755-21-9	[2] [4]
Chemical Formula	$C_{36}H_{74}MgO_{14}S_2$ (for laureth-3)	[2] [4]
Molecular Weight	Approximately 819.4 g/mol (for laureth-3)	[4]
Appearance	White to off-white powder or light-yellow, odorless liquid/paste	[2] [5]
Solubility	Soluble in water	[2]
pH (in solution)	4.5 - 7.5	[2]

Surfactant Properties

As a surfactant, the performance of MLES is characterized by its ability to reduce surface tension and form micelles. While specific quantitative data for the Critical Micelle Concentration (CMC) and surface tension of **Magnesium Laureth Sulfate** are not readily available in the reviewed literature, data for the closely related and extensively studied Sodium Laureth Sulfate (SLES) are provided for comparative purposes. The presence of the divalent magnesium ion in MLES, as opposed to the monovalent sodium ion in SLES, can influence these properties.

Table 2: Comparative Surfactant Properties of Sodium Laureth Sulfate (SLES)

Property	Value	Conditions	Reference
Critical Micelle Concentration (CMC)	0.28 g/L (for commercial SLES with an average of 2 EO units)	Aqueous solution	[6] [7]
Surface Tension at CMC	~34 mN/m	Aqueous solution	


Synthesis and Purification

The synthesis of **Magnesium Laureth Sulfate** is a multi-step process that begins with the ethoxylation of a fatty alcohol.[1][2][8]

General Synthesis Pathway

The synthesis can be broadly categorized into three main stages:

- Ethoxylation: Lauryl alcohol (dodecanol), typically derived from coconut or palm kernel oil, is reacted with ethylene oxide to form a lauryl alcohol ethoxylate. The number of ethylene oxide units can be controlled to achieve the desired properties.
- Sulfation: The resulting lauryl alcohol ethoxylate is then sulfated. Common sulfating agents include sulfur trioxide or chlorosulfuric acid. This step introduces the sulfate group to the terminal hydroxyl group of the ethoxylate chain.
- Neutralization: The final step involves the neutralization of the sulfated intermediate with a magnesium-containing base, such as magnesium hydroxide or magnesium oxide, to produce **Magnesium Laureth Sulfate**.[8]

[Click to download full resolution via product page](#)

Figure 1: General synthesis workflow for **Magnesium Laureth Sulfate**.

Purification

Purification of the final product is crucial to remove unreacted starting materials, by-products, and impurities. Common purification methods for surfactants include:

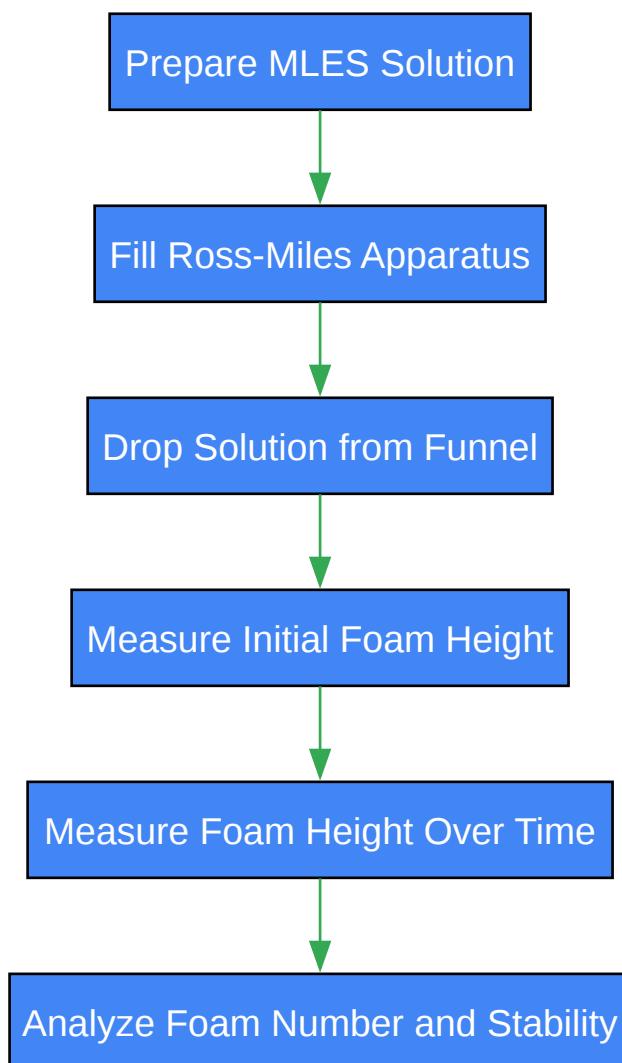
- Extraction: To remove unreacted fatty alcohols and other non-polar impurities.
- Crystallization: To obtain a more purified solid form of the surfactant.
- Chromatography: For high-purity applications, though less common in large-scale industrial production.

Experimental Protocols for Performance Evaluation

Standardized methods are employed to evaluate the performance of surfactants like MLES. The following sections outline the general principles of these methods.

Foaming Ability Assessment (Modified Ross-Miles Method)

The Ross-Miles method is a standard procedure for evaluating the foaming properties of surfactants.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)


Principle: A specific volume of a surfactant solution is dropped from a defined height into a larger volume of the same solution in a graduated cylinder. The initial foam height and the foam stability over time are measured.

General Procedure:

- Prepare a solution of **Magnesium Laureth Sulfate** at a specified concentration in deionized water.
- Fill the receiver of the Ross-Miles apparatus with a set volume of the surfactant solution.
- Fill the dropping funnel with a smaller, specified volume of the same solution.
- Open the stopcock of the funnel and allow the solution to drop into the receiver, starting a timer as the dropping begins.
- Record the initial foam height in millimeters at the end of the drop.
- Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

A study on the foaming ability of a 70% MLES solution at different pH values reported a high foam number and stability, complying with Ukrainian state standards for cosmetic products.[6] [13][14][15] The foam was found to have a stable, structured system with a spherical shape at both neutral (5.5-6.0) and acidic (3.5-4.0) pH ranges.[13][14]

Ross-Miles Foaming Test Workflow

[Click to download full resolution via product page](#)

Figure 2: Workflow for the Ross-Miles foaming test.

Detergency Evaluation

The detergency, or cleaning efficacy, of a surfactant can be evaluated using standardized test methods, such as those published by ASTM International.

Principle: A standardized soiled substrate is washed with a detergent solution containing the surfactant under controlled conditions. The removal of the soil is quantified to determine the cleaning performance.

General Procedure (based on ASTM D3050):

- Prepare standardized soiled fabric swatches.
- Prepare a detergent solution containing **Magnesium Laureth Sulfate** at a specified concentration.
- Wash the soiled swatches in the detergent solution using a laboratory-scale washing apparatus (e.g., a Tergotometer) under controlled temperature, agitation, and time.
- Rinse and dry the washed swatches.
- Measure the reflectance of the swatches before and after washing using a colorimeter or spectrophotometer.
- Calculate the soil removal percentage to determine the detergency.

In Vitro Skin Irritation Potential

The skin irritation potential of surfactants is a critical safety parameter. Modern in vitro methods using reconstructed human epidermis (RhE) models are widely used as alternatives to animal testing.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Principle: A three-dimensional human skin equivalent tissue is exposed to the test substance. The viability of the tissue is then assessed to determine the irritation potential.

General Procedure (based on OECD TG 439):

- Culture the reconstructed human epidermis tissues to the appropriate stage.

- Topically apply a defined amount of the **Magnesium Laureth Sulfate** solution to the surface of the tissues.
- Expose the tissues to the test substance for a specified period (e.g., 60 minutes).
- Rinse the tissues to remove the test substance and incubate for a post-exposure period (e.g., 42 hours).
- Assess cell viability using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Biological Activity and Signaling Pathways

Based on the available scientific literature, there is no evidence to suggest that **Magnesium Laureth Sulfate** has a specific pharmacological activity or interacts with defined signaling pathways in a manner relevant to drug development. Its biological effects are primarily related to its surfactant properties, which can lead to skin irritation at high concentrations due to the disruption of the stratum corneum barrier and interaction with skin proteins. For drug development professionals, MLES would be considered an excipient, and its primary role would be in the formulation of topical drug delivery systems, where it could act as a solubilizing or wetting agent.

Safety and Toxicology

Magnesium Laureth Sulfate is generally considered safe for use in cosmetic products at typical concentrations.^{[1][2]} However, like other surfactants, it can cause mild skin and eye irritation, particularly in individuals with sensitive skin or at high concentrations.^{[2][8]}

Table 3: Toxicological Profile Summary

Endpoint	Result	Reference
Skin Irritation	Causes skin irritation (GHS classification)	[4]
Eye Irritation	Causes serious eye damage (GHS classification)	[4]
Respiratory Irritation	May cause respiratory irritation (GHS classification)	[21]
Carcinogenicity	No data available	[22]
Mutagenicity	No data available	[22]
Reproductive Toxicity	No data available	[22]

The European Chemicals Agency (ECHA) has received notifications indicating that **Magnesium Laureth Sulfate** causes serious eye irritation, skin irritation, and may cause respiratory irritation.[21]

Environmental Fate

Alkyl ether sulfates, the class of surfactants to which MLES belongs, are generally considered to be readily biodegradable under both aerobic and anaerobic conditions.

[Click to download full resolution via product page](#)

Figure 3: Generalized biodegradation pathway for alkyl ether sulfates.

Conclusion

Magnesium Laureth Sulfate is a widely used anionic surfactant with effective cleansing and foaming properties, and it is often favored for its perceived mildness. While its general chemical properties and synthesis are well-understood, there is a notable lack of publicly available, in-depth quantitative data on its specific surfactant properties, such as CMC and surface tension. Standardized methods for evaluating its performance in foaming, detergency, and skin irritation are available and provide a framework for its characterization. For researchers and drug development professionals, it is important to note the absence of any known specific signaling pathway interactions, positioning MLES primarily as an excipient in topical formulations. Further research to quantify its specific physicochemical parameters would be beneficial for more precise formulation development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. webstore.ansi.org [webstore.ansi.org]
- 2. specialchem.com [specialchem.com]
- 3. Temporary title [webprod.hc-sc.gc.ca]
- 4. Magnesium laureth-3 sulfate | C₃₆H₇₄MgO₁₄S₂ | CID 44150971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. commons.erau.edu [commons.erau.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Ross-Miles Test — SIXIN North America, Inc. [sixinusa.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]

- 14. researchgate.net [researchgate.net]
- 15. The Study of the Foaming Ability of Magnesium Laureth Sulfate at Different pH Values [wisdomlib.org]
- 16. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 18. youtube.com [youtube.com]
- 19. iivs.org [iivs.org]
- 20. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Substance Information - ECHA [echa.europa.eu]
- 22. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Magnesium Laureth Sulfate (CAS 62755-21-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13765028#magnesium-laureth-sulfate-cas-number-62755-21-9-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com